molecular formula C25H29NO6 B12140832 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12140832
M. Wt: 439.5 g/mol
InChI Key: OTMHPSLHHPRUCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a chromeno-oxazinone core, which is often associated with biological activity and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazinone core, followed by the introduction of the butyl and trimethoxybenzyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-butyl-8-(3,4,5-trimethoxybenzyl)-9H-purin-6-amine
  • tert-butyl 4-(((3,4,5-trimethoxybenzyl)amino)methyl)piperidine-1-carboxylate

Uniqueness

4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is unique due to its chromeno-oxazinone core, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

4-butyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H29NO6/c1-5-6-7-17-12-23(27)32-24-18(17)8-9-20-19(24)14-26(15-31-20)13-16-10-21(28-2)25(30-4)22(11-16)29-3/h8-12H,5-7,13-15H2,1-4H3

InChI Key

OTMHPSLHHPRUCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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